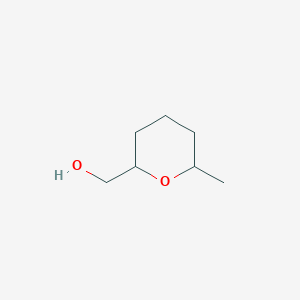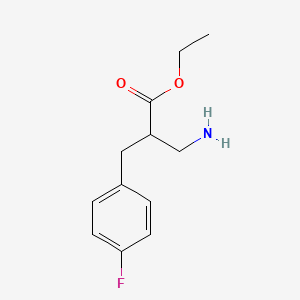
2-chloro-N-(quinolin-5-yl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(quinolin-5-yl)acetamide hydrochloride is a chemical compound with the molecular formula C11H9ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(quinolin-5-yl)acetamide hydrochloride typically involves the reaction of quinoline-5-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-chloro-N-(quinolin-5-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
科学研究应用
2-chloro-N-(quinolin-5-yl)acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
作用机制
The mechanism of action of 2-chloro-N-(quinolin-5-yl)acetamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition of specific enzymes or modulation of signaling pathways .
相似化合物的比较
Similar Compounds
- 2-chloro-N-(quinolin-6-yl)acetamide
- 2-chloro-N-(quinolin-4-yl)acetamide
- 2-chloro-N-(quinolin-3-yl)acetamide
Uniqueness
2-chloro-N-(quinolin-5-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The position of the substituent can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties .
属性
分子式 |
C11H10Cl2N2O |
|---|---|
分子量 |
257.11 g/mol |
IUPAC 名称 |
2-chloro-N-quinolin-5-ylacetamide;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9;/h1-6H,7H2,(H,14,15);1H |
InChI 键 |
VUVDOOVIRQMSMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid](/img/structure/B13512756.png)




![[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride](/img/structure/B13512786.png)
![(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13512792.png)
![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)

![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride](/img/structure/B13512808.png)

